4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The presence of methoxy and pyridazinyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group can be introduced through a reaction between 6-methoxypyridazine and an appropriate halogenated precursor under basic conditions.
Coupling Reaction: The pyridazinyl intermediate is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and pyridazinyl groups may enhance binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide
- 4-methoxy-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-2,5-dimethylbenzenesulfonamide
Uniqueness
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of both methoxy and pyridazinyl groups in specific positions enhances its potential as a versatile compound in various applications.
Biological Activity
4-Methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes methoxy and pyridazine moieties, which may enhance its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- Sulfonamide group : Known for its role in various pharmacologically active compounds.
- Methoxy groups : Contribute to the lipophilicity and overall stability of the compound.
- Pyridazine moiety : May enhance biological interactions through specific receptor binding.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites on enzymes, inhibiting their activity. The presence of methoxy and pyridazinyl groups may increase binding affinity and specificity, leading to enhanced biological effects.
Biological Activity
Research indicates that this compound has several potential biological activities:
Antiviral Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses like HIV and Hepatitis B virus (HBV). The mechanism often involves increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .
Anticancer Potential
Sulfonamides are known to possess anticancer properties. The inhibition of specific enzymes involved in cell proliferation and survival pathways could be a mechanism through which this compound exerts anticancer effects. Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antiviral Efficacy : A study on N-(4-chlorophenyl)-4-methoxy derivatives reported IC50 values indicating potent anti-HBV activity (IC50: 1.99 µM). This suggests that similar sulfonamide derivatives may exhibit comparable antiviral properties .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
4-Methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide | Structure | Methyl group on pyridazine ring may enhance solubility |
N-(4-(6-chloropyridazin-3-yl)phenyl)thiophene-2-carboxamide | Structure | Chlorine substitution may affect biological activity |
5-Methyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]thiazole-2-carboxamide | Structure | Thiazole ring introduces different electronic properties |
Properties
IUPAC Name |
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-11-19(14(2)10-18(13)26-3)28(24,25)23-16-7-5-6-15(12-16)17-8-9-20(27-4)22-21-17/h5-12,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXGNXCEHZIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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